3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline typically involves the reaction of 3,4-dichloroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3,4-dichloroaniline with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring’s ability to participate in various chemical interactions makes it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
3-(4-(3,4-Dichlorophenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H10Cl2N2S |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-12-5-4-9(7-13(12)17)14-8-20-15(19-14)10-2-1-3-11(18)6-10/h1-8H,18H2 |
InChI Key |
IOVPNBQFDMAQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.